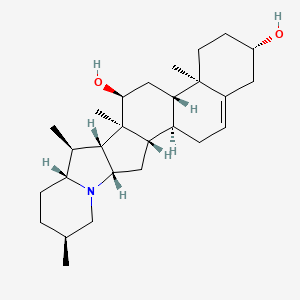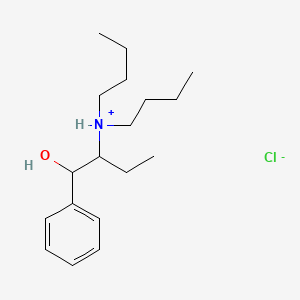
3-Pyridinol,2-hydrazino-,1-oxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol,2-hydrazino-,1-oxide(9CI): is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of pyridine, characterized by the presence of a hydrazino group at the second position and an oxide group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) typically involves the reaction of 3-pyridinol with hydrazine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxide group at the first position. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield 3-pyridinol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Pyridinol 1-oxide: A similar compound with the oxide group at the first position and a hydroxyl group at the second position.
3-Pyridinol: The parent compound without the hydrazino and oxide groups.
Uniqueness: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is unique due to the presence of both the hydrazino and oxide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other pyridinol derivatives.
Propriétés
Formule moléculaire |
C5H7N3O2 |
|---|---|
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
(2E)-2-hydrazinylidene-1-hydroxypyridin-3-ol |
InChI |
InChI=1S/C5H7N3O2/c6-7-5-4(9)2-1-3-8(5)10/h1-3,9-10H,6H2/b7-5+ |
Clé InChI |
IAOTZLFOLGUMFZ-FNORWQNLSA-N |
SMILES isomérique |
C1=CN(/C(=N/N)/C(=C1)O)O |
SMILES canonique |
C1=CN(C(=NN)C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
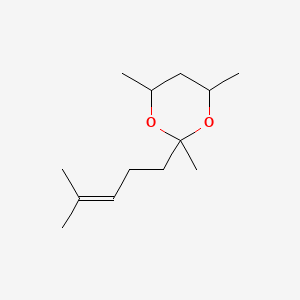
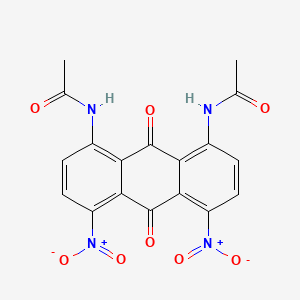
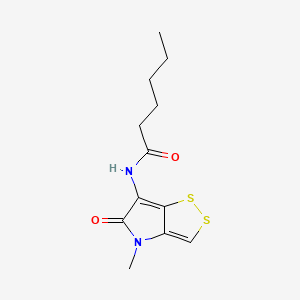

![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
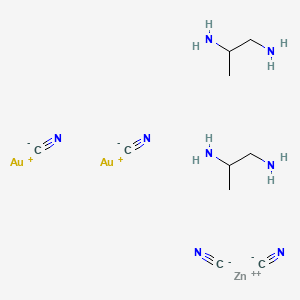
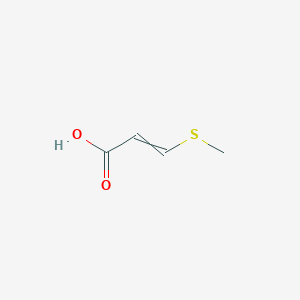
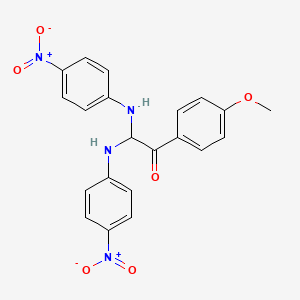
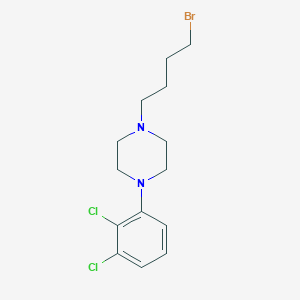
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
